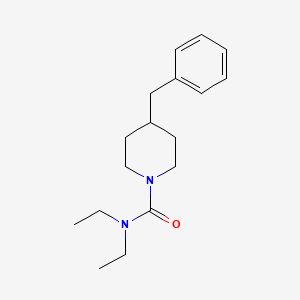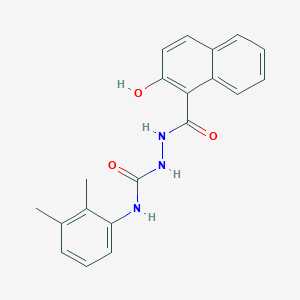![molecular formula C21H25N3O4S B4760192 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4760192.png)
2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide
Vue d'ensemble
Description
2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, also known as MMMPB, is a chemical compound that has been widely studied for its potential therapeutic applications. MMMPB is a small molecule that belongs to the class of benzamide derivatives. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Mécanisme D'action
The mechanism of action of 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Furthermore, 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the replication of the influenza virus by targeting the viral polymerase.
Biochemical and Physiological Effects:
2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the replication of the influenza virus and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is its broad range of biological activities, which makes it a promising candidate for the development of therapeutics. Another advantage is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one of the limitations of 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, particularly in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to elucidate the mechanism of action of 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide and to identify its molecular targets. Finally, the development of more soluble analogs of 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide could improve its bioavailability and efficacy in vivo.
Applications De Recherche Scientifique
2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have anti-viral effects against the influenza virus and hepatitis B virus.
Propriétés
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[2-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-23(29(2,27)28)19-13-7-5-11-17(19)20(25)22-18-12-6-4-10-16(18)21(26)24-14-8-3-9-15-24/h4-7,10-13H,3,8-9,14-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVETYKOGZZGGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl(methylsulfonyl)amino]-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4760134.png)
![1-ethyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760141.png)


![4-[(5-chloro-2-thienyl)methyl]-N-(2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4760158.png)
![tert-butyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4760166.png)
![1-(3-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4760170.png)
![N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B4760180.png)
![2-(2-chlorophenyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3-thiazole](/img/structure/B4760184.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N'-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea](/img/structure/B4760203.png)
![3-benzyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760208.png)

![(2-{[5-{[(4-chlorophenyl)amino]carbonyl}-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4760217.png)